3-Cyano-5-(2-formylphenyl)phenol
Description
3-Cyano-5-(2-formylphenyl)phenol is a phenolic derivative featuring a cyano (-CN) group at the 3-position and a 2-formylphenyl substituent at the 5-position of the aromatic ring. The compound’s structure combines electron-withdrawing groups (cyano and formyl), which influence its electronic properties, solubility, and reactivity.
Properties
IUPAC Name |
3-(2-formylphenyl)-5-hydroxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-8-10-5-12(7-13(17)6-10)14-4-2-1-3-11(14)9-16/h1-7,9,17H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDFENGPBJLKQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=CC(=CC(=C2)C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684641 | |
| Record name | 2'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261931-41-2 | |
| Record name | 2'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40684641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-5-(2-formylphenyl)phenol can be achieved through various synthetic routes. One common method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent. This method is known for its mild and green reaction conditions, allowing for the efficient transformation of arylboronic acids into substituted phenols .
Industrial Production Methods
Industrial production methods for substituted phenols, including this compound, often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of the ipso-hydroxylation method makes it suitable for industrial applications, ensuring high yields and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-Cyano-5-(2-formylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and organic hypervalent iodine compounds.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-Cyano-5-(2-formylphenyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Cyano-5-(2-formylphenyl)phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyano and formyl groups can participate in various chemical reactions, modulating the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-Cyano-5-(2-formylphenyl)phenol with structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activities.
Structural and Functional Group Variations
*Calculated based on molecular formula.
Physicochemical and Reactivity Differences
- Electron-Withdrawing Effects: The formyl group in this compound increases electrophilicity at the aromatic ring, enhancing reactivity toward nucleophiles (e.g., amine condensations to form Schiff bases) . Halogenated analogs (e.g., 2,6-difluorophenyl and chloro-fluorophenyl derivatives) exhibit enhanced lipophilicity, which may improve membrane permeability in biological systems .
- Acidity: The phenol -OH group’s acidity is amplified by the electron-withdrawing cyano and formyl substituents in this compound. Comparatively, halogenated derivatives (e.g., 2,6-difluorophenyl) show moderate acidity due to the inductive electron-withdrawing effects of fluorine .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
